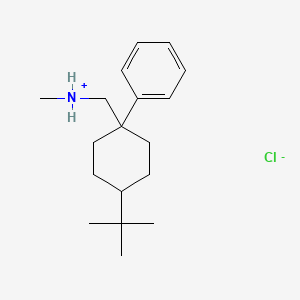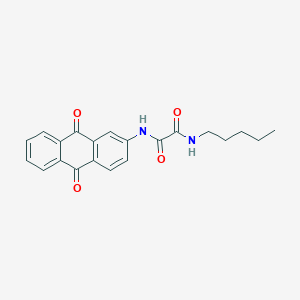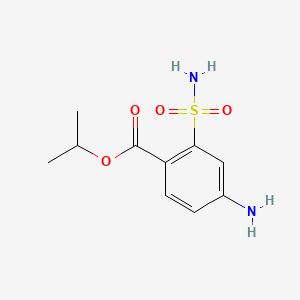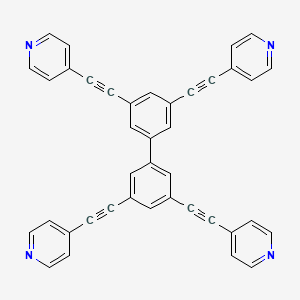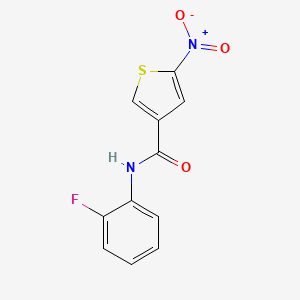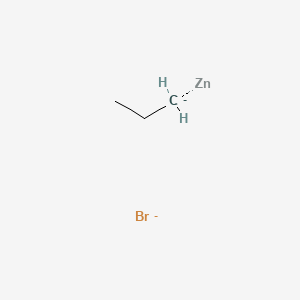
Propane;ZINC;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane;ZINC;bromide, also known as 1-bromopropane, is an organobromine compound with the chemical formula C3H7Br. It is a colorless liquid that is used in various industrial applications. The compound is a primary alkyl halide, where a bromine atom is attached to the first carbon of the propane chain.
Preparation Methods
1-bromopropane can be synthesized through several methods:
From Propanol: One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of propanol is replaced by a bromine atom.
From Propane: Another method involves the free radical bromination of propane using bromine (Br2) under ultraviolet light. This method is less selective and can produce multiple brominated products.
Industrial Production: Industrially, 1-bromopropane is produced by the reaction of propane with bromine in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-bromopropane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3). For example, reacting with sodium hydroxide (NaOH) produces propanol.
Elimination Reactions: It can undergo elimination reactions to form propene. This is typically achieved by heating with a strong base, such as potassium hydroxide (KOH).
Reduction Reactions: 1-bromopropane can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-bromopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organobromine compounds.
Biology: It is used in the study of enzyme mechanisms and as a solvent in various biochemical applications.
Medicine: It has been investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: It is used as a solvent for adhesives, degreasing agents, and in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-bromopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can disrupt normal cellular functions, leading to cytotoxic effects. The compound’s reactivity is primarily due to the presence of the bromine atom, which is a good leaving group in substitution and elimination reactions.
Comparison with Similar Compounds
1-bromopropane can be compared with other alkyl halides, such as:
1-chloropropane: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive due to the stronger C-Cl bond.
2-bromopropane: An isomer where the bromine atom is attached to the second carbon. It has different reactivity and physical properties.
1-iodopropane: Contains an iodine atom, making it more reactive due to the weaker C-I bond.
1-bromopropane is unique due to its balance of reactivity and stability, making it useful in various chemical reactions and industrial applications.
Properties
Molecular Formula |
C3H7BrZn-2 |
|---|---|
Molecular Weight |
188.4 g/mol |
IUPAC Name |
propane;zinc;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;/p-1 |
InChI Key |
WHVWHUDWVXEZHM-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Zn].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


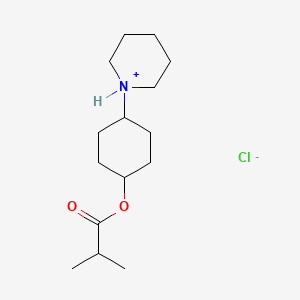
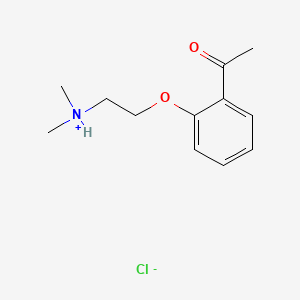

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)





